

Application Notes and Protocols for Metal-Catalyzed Reactions with 2-(Methylsulfinyl)phenol

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Compound of Interest

Compound Name: 2-(Methylsulfinyl)phenol

Cat. No.: B086891

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These application notes provide detailed protocols and data for the use of **2-(methylsulfinyl)phenol** and related chiral sulfoxide compounds in various metal-catalyzed reactions. The methodologies outlined are applicable to a range of research and development activities, from small-scale laboratory synthesis to the development of pharmaceutical intermediates.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Phenol Derivatives

This protocol details a general method for the Suzuki-Miyaura cross-coupling of phenol derivatives with arylboronic acids. While direct C-O coupling of phenols can be challenging, in-situ activation provides an effective route for the formation of biaryl ethers. This method is adapted from established protocols for phenol derivatives and can be applied to substrates like **2-(methylsulfinyl)phenol**.

Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki Coupling of Phenols

A practical and efficient Suzuki coupling of phenols can be achieved using a nickel catalyst in the presence of tosyl fluoride as an activator. The compatibility of the nickel catalyst with tosyl

fluoride allows for the direct use of phenols in the coupling reaction.[1]

Materials:

- Phenol derivative (e.g., **2-(methylsulfinyl)phenol**) (1.0 mmol)
- Arylboronic acid (1.3 mmol)
- Tosyl fluoride (TsF) (1.1 mmol)
- trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%)
- PCy₃ (6 mol%)
- K₃PO₄·3H₂O (5.0 mmol)
- Tetrahydrofuran (THF), anhydrous (4.0 mL)
- Water (1.0 mL)

Procedure:

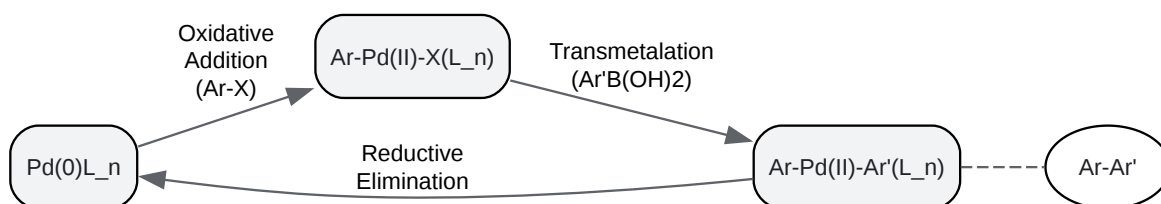
- To a dry 25 mL flask, add the phenol derivative, arylboronic acid, tosyl fluoride, trans-NiCl(o-Tol)(PCy₃)₂, PCy₃, and K₃PO₄·3H₂O.
- Replace the air in the flask with nitrogen using standard Schlenk techniques.
- Add anhydrous THF and water via syringe.
- Stir the mixture under a nitrogen atmosphere at 70°C (bath temperature).
- Monitor the reaction by TLC until completion.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of Phenol Derivatives

The following table summarizes representative yields for the nickel-catalyzed Suzuki-Miyaura coupling of various phenol derivatives with arylboronic acids, demonstrating the broad applicability of this methodology.

Entry	Phenol Derivative	Arylboronic Acid	Product	Yield (%)
1	Phenol	Phenylboronic acid	Biphenyl	95
2	4-Methoxyphenol	4-Tolylboronic acid	4-Methoxy-4'-methylbiphenyl	92
3	2-Naphthol	Phenylboronic acid	2-Phenylnaphthalene	88
4	Estradiol	Phenylboronic acid	3-Phenylestradiol	75[1]
5	Estrone	Phenylboronic acid	3-Phenylestrone	80[1]

Visualization: Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

Chiral sulfoxide-containing ligands are valuable in asymmetric catalysis. This protocol describes a general procedure for the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones. While a specific ligand based on **2-(methylsulfinyl)phenol** is not detailed in the literature, this protocol serves as a robust template for employing novel chiral sulfoxide ligands in such transformations.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition

This reaction is performed in water at room temperature, offering a green and efficient method for the synthesis of chiral ketones.^[2]

Materials:

- Enone (0.20 mmol)
- Arylboronic acid (0.24 mmol)
- Chiral Rhodium Pre-catalyst (e.g., PQS-BINAP-Rh) (0.006 mmol)
- Triethylamine (Et₃N) (0.60 mmol)
- Water (0.4 mL)

Procedure:

- Under an argon atmosphere, charge a 1 mL screw-cap vial with the chiral rhodium pre-catalyst and the arylboronic acid.
- Remove the vial from the glovebox and add water and triethylamine.
- Stir the mixture for 15 minutes until it becomes homogeneous.
- Add the enone via syringe and stir the mixture at room temperature for 12 hours.

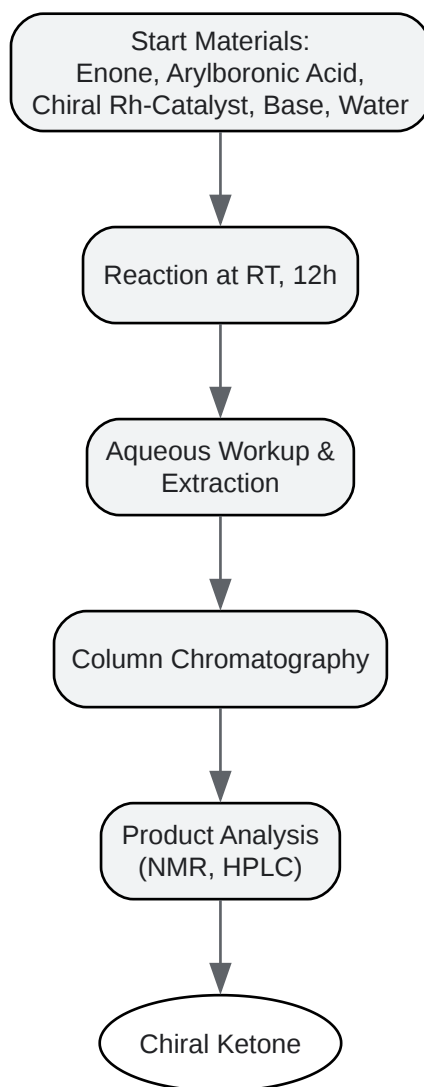
- After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether).
- Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate.
- Purify the product by flash column chromatography.
- Determine the enantiomeric excess (ee) by HPLC on a chiral stationary phase.

Quantitative Data: Rhodium-Catalyzed Asymmetric 1,4-Addition to Enones

The following table presents data for the asymmetric 1,4-addition of various arylboronic acids to cyclic and acyclic enones, showcasing the high yields and enantioselectivities achievable.

Entry	Enone	Arylboronic Acid	Yield (%)	ee (%)
1	Cyclohex-2-en-1-one	Phenylboronic acid	95	99 (R)[2]
2	Cyclohex-2-en-1-one	4-Methoxyphenylboronic acid	92	99 (R)[2]
3	Cyclopent-2-en-1-one	Phenylboronic acid	91	98 (R)[2]
4	(E)-4-Phenylbut-3-en-2-one	Phenylboronic acid	85	97 (R)
5	Cyclohept-2-en-1-one	Phenylboronic acid	88	99 (R)[2]

Visualization: Rhodium-Catalyzed 1,4-Addition Workflow



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Caption: Experimental workflow for Rh-catalyzed asymmetric 1,4-addition.

Application Note 3: Iridium-Catalyzed Asymmetric Hydrogenation with Chiral Sulfoxide Ligands

Iridium complexes bearing chiral sulfoxide ligands are effective catalysts for the asymmetric hydrogenation of prochiral olefins. This protocol provides a general framework for such reactions, which are crucial for the synthesis of enantiomerically enriched fine chemicals.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

This procedure is adapted from methodologies using chiral N,P and sulfoxide-phosphine ligands in iridium-catalyzed hydrogenations.^{[3][4]}

Materials:

- Prochiral olefin (0.5 mmol)
- $[\text{Ir}(\text{COD})\text{Cl}]_2$ (0.005 mmol, 1 mol% Ir)
- Chiral sulfoxide-containing ligand (e.g., a derivative of **2-(methylsulfinyl)phenol**) (0.011 mmol)
- Dichloromethane (DCM), degassed (5 mL)
- Hydrogen gas (H_2)

Procedure:

- In a glovebox, charge a Schlenk flask with $[\text{Ir}(\text{COD})\text{Cl}]_2$ and the chiral ligand.
- Add degassed DCM and stir the solution at room temperature for 30 minutes to form the catalyst.
- Add the prochiral olefin substrate to the catalyst solution.
- Connect the flask to a hydrogen line, purge with H_2 gas (3 cycles).
- Pressurize the flask to the desired H_2 pressure (e.g., 3-50 bar).
- Stir the reaction at room temperature for the specified time (e.g., 12-24 h).
- Carefully vent the excess hydrogen.
- Remove the solvent under reduced pressure.

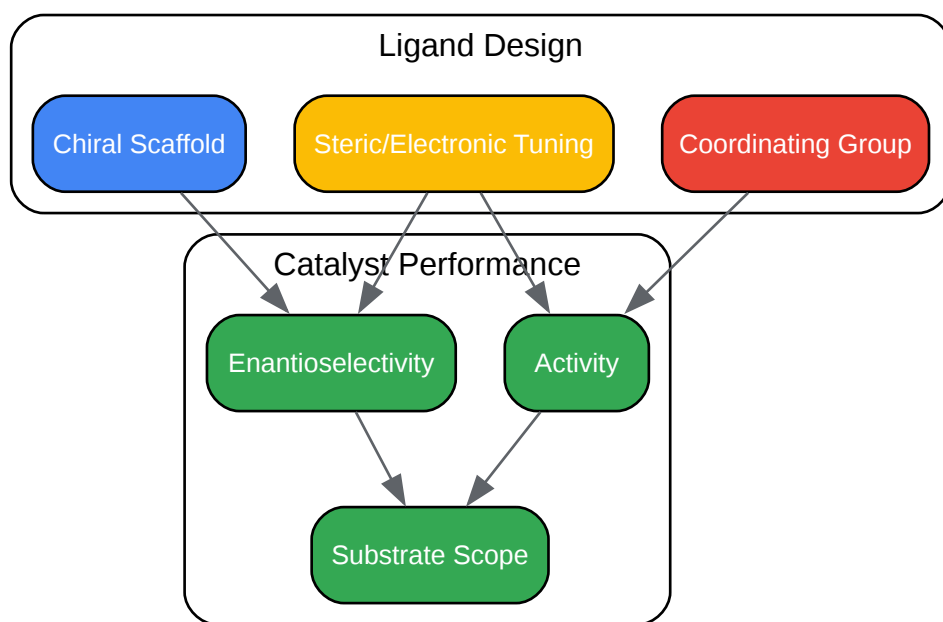
- Purify the product by column chromatography.
- Determine the enantiomeric excess by chiral GC or HPLC.

Quantitative Data: Iridium-Catalyzed Asymmetric Hydrogenation

The following table illustrates the performance of iridium catalysts with chiral ligands in the asymmetric hydrogenation of various olefins.

Entry	Substrate	Catalyst System	H ₂ Pressure (bar)	Conversion (%)	ee (%)
1	(E)-1,2-Diphenylethene	Ir-MaxPHOX	3	>99	96[5]
2	1-Phenyl-1-propene	Ir-ThrePHOX	50	>99	94
3	N-(3,4-dihydronaphthalen-2-yl)acetamide	Ir-MaxPHOX	3	>99	99[5]
4	Methyl (Z)- α -acetamidocinnamate	Ir-Sulfoxide-Phos	10	>99	92
5	Itaconic acid	Ir-Sulfoxide-Phos	20	>99	88[4]

Visualization: Logical Relationship in Catalyst Development



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Caption: Key factors in the design of chiral ligands for asymmetric catalysis.

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